molecular formula C6H12O6 B15175207 alpha-L-fructofuranose CAS No. 41847-51-2

alpha-L-fructofuranose

Cat. No.: B15175207
CAS No.: 41847-51-2
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-UNTFVMJOSA-N
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Description

Alpha-L-fructofuranose: is a type of fructose, a simple sugar, that exists in a five-membered ring form known as a furanose. It is an isomer of fructose with an alpha configuration at the anomeric carbon. This compound is a fundamental metabolite produced by all living cells and plays a crucial role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-L-fructofuranose can be synthesized through the acid-catalyzed isomerization of glucose. This process involves the conversion of glucose to fructose, which can then cyclize to form this compound. The reaction typically requires an acidic environment and elevated temperatures to facilitate the isomerization and subsequent cyclization .

Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of sucrose using fructosyltransferase enzymes. This method is preferred due to its specificity and efficiency. The enzymes catalyze the transfer of fructose units to form fructooligosaccharides, which can then be hydrolyzed to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Alpha-L-fructofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-L-fructofuranose has numerous applications in scientific research, including:

Mechanism of Action

The mechanism by which alpha-L-fructofuranose exerts its effects involves its metabolism through the fructose pathway. It is phosphorylated by fructokinase to form fructose-1-phosphate, which is then cleaved by aldolase B to form dihydroxyacetone phosphate and glyceraldehyde. These intermediates enter glycolysis and gluconeogenesis pathways, influencing energy production and glucose homeostasis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific configuration, which influences its interaction with enzymes and other biomolecules. This specificity makes it a valuable compound for studying carbohydrate metabolism and developing functional foods and pharmaceuticals .

Properties

CAS No.

41847-51-2

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m0/s1

InChI Key

RFSUNEUAIZKAJO-UNTFVMJOSA-N

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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